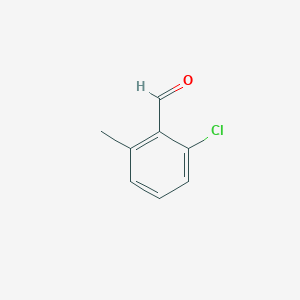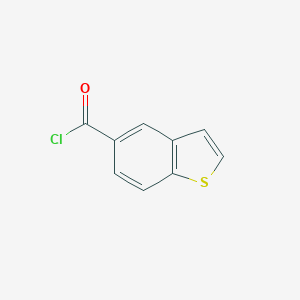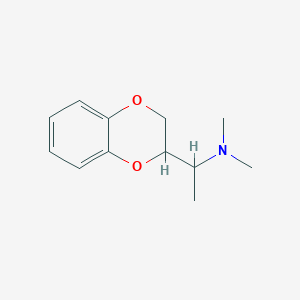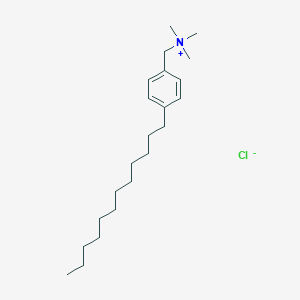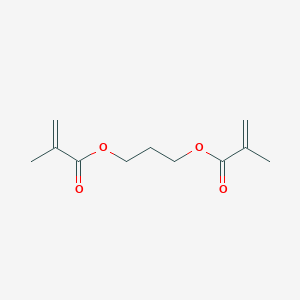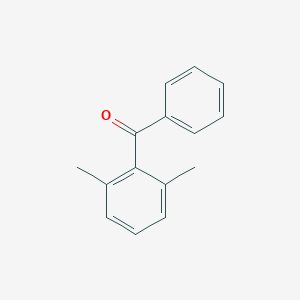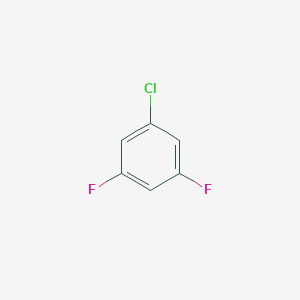
1-Chloro-3,5-difluorobenzene
Overview
Description
1-Chloro-3,5-difluorobenzene is an organic compound with the molecular formula ClC6H3F2. It has a molecular weight of 148.54 . It is a colorless liquid with an aromatic odor .
Synthesis Analysis
1-Chloro-3,5-difluorobenzene can be synthesized from 1,3,5-Trichlorbenzene by reaction with potassium fluoride . More detailed synthesis routes are available in the literature.Molecular Structure Analysis
The molecular structure of 1-Chloro-3,5-difluorobenzene consists of a benzene ring with two fluorine atoms and one chlorine atom attached to it . The exact structure can be represented by the SMILES stringFc1cc(F)cc(Cl)c1 . Physical And Chemical Properties Analysis
1-Chloro-3,5-difluorobenzene has a density of 1.329 g/mL at 25 °C, a boiling point of 111-112 °C, and a refractive index (n20/D) of 1.465 . It is not miscible with water .Scientific Research Applications
Basic Information
“1-Chloro-3,5-difluorobenzene” is a chemical compound with the molecular formula C6H3ClF2 . It is a colorless to almost colorless clear liquid . The compound has a molecular weight of 148.54 and a boiling point of 116 °C . It is recommended to store this compound at room temperature, preferably in a cool and dark place .
Safety Measures
This compound is classified as a flammable liquid and vapor . It can cause skin and eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
Synthesis of Fluorocyclohexadienes
“1-Chloro-3,5-difluorobenzene” can be used for the synthesis of fluorocyclohexadienes by electrochemical fluorination . This process involves the introduction of fluorine atoms into the cyclohexadiene ring, which can lead to the formation of various fluorinated cyclohexadiene derivatives. These derivatives can have potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Building Blocks in Organic Synthesis
“1-Chloro-3,5-difluorobenzene” is often used as a building block in organic synthesis . It can be used to construct more complex organic molecules through various chemical reactions. For instance, it can react with other organic compounds to form new carbon-carbon bonds, leading to the synthesis of a wide range of organic products.
Safety and Hazards
1-Chloro-3,5-difluorobenzene is classified as a flammable liquid (Hazard Classifications Flam. Liq. 3). It has a flash point of 29.44 °C. Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes. Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .
Mechanism of Action
Target of Action
1-Chloro-3,5-difluorobenzene is a chemical compound with the molecular formula C6H3ClF2 It’s often used as a building block in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of 1-Chloro-3,5-difluorobenzene can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For example, its boiling point is 111-112 °C , and its density is 1.329 g/mL at 25 °C .
properties
IUPAC Name |
1-chloro-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2/c7-4-1-5(8)3-6(9)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKBODCWHNDUTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50162440 | |
| Record name | Benzene, 1-chloro-3,5-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50162440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3,5-difluorobenzene | |
CAS RN |
1435-43-4 | |
| Record name | Benzene, 1-chloro-3,5-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-chloro-3,5-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50162440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-3,5-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the 1-chloro-3,5-difluorobenzene radical cation in a neon matrix?
A: Studying the 1-chloro-3,5-difluorobenzene radical cation in a neon matrix allows researchers to isolate and analyze its spectroscopic properties with minimal interference from intermolecular interactions. [] The inert nature of neon minimizes any perturbation to the radical cation's electronic structure, providing a clearer picture of its intrinsic properties. This approach enables the investigation of fundamental molecular characteristics, such as ground state degeneracy splitting caused by asymmetric substitution. []
Q2: How does asymmetric substitution in the 1-chloro-3,5-difluorobenzene radical cation affect its ground state?
A: The research used fluorescence polarization and photoselection techniques to demonstrate that asymmetric substitution in the 1-chloro-3,5-difluorobenzene radical cation lifts the degeneracy of the benzene cation ground state. [] This means that the originally degenerate energy levels of the benzene cation are split into distinct levels due to the presence of different halogen substituents (chlorine and fluorine) at specific positions on the benzene ring. This splitting can provide valuable insights into the electronic structure and bonding characteristics of the radical cation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



